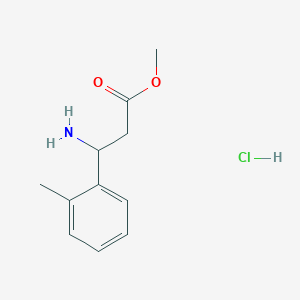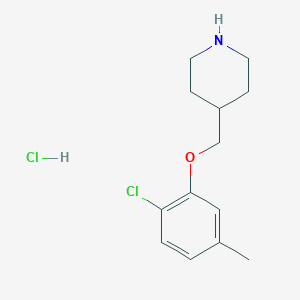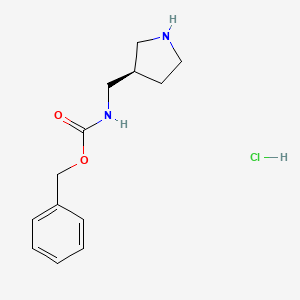
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
Descripción general
Descripción
“®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” is a chemical compound with the CAS number 872715-15-6 . It is also known as benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate, hydrochloride .
Molecular Structure Analysis
The molecular formula of “®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” is C13H19ClN2O2 . The molecular weight is 270.75500 .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” include a Polar Surface Area (PSA) of 53.85000 and a LogP value of 2.85750 . The PSA is a measure of the molecule’s polarity, and the LogP value is a measure of its lipophilicity.Aplicaciones Científicas De Investigación
Enzyme Inhibition and Molecular Docking Studies
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride has been a subject of interest in enzyme inhibition studies. A notable research found that a series of benzyl pyrrolidine carbamates demonstrated a moderate inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds exhibited selective inhibition against these enzymes, with some showing comparable activity to known inhibitors. The study also involved extensive in silico characterization to understand the structural features crucial for inhibition efficiency. This was complemented by molecular docking studies, providing insights into the interaction of these compounds with the enzyme's active sites (Pizova et al., 2017).
Pharmacological Properties and Stereoselectivity
The pharmacological properties of enantiomers of a related compound, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, were also studied. The research highlighted the stereoselective nature of these compounds, demonstrating that the potency and duration of their effects varied based on their enantiomeric configuration. This study provides a foundation for understanding how structural variations in compounds like this compound can influence their biological activity (Tamazawa et al., 1986).
Agricultural Applications
In the agricultural sector, carbamates such as Carbendazim have been encapsulated in nanoparticles to enhance the delivery and efficacy of fungicides. This innovative approach aims to improve the stability and reduce the environmental toxicity of these compounds, which could be relevant for derivatives like this compound in similar applications (Campos et al., 2015).
Muscarinic Receptor Studies
Optically pure derivatives of this compound have been synthesized and tested for their muscarinic properties. This study, focusing on compounds derived from d- and l-proline, revealed insights into the affinity of these compounds for muscarinic receptors and highlighted the importance of structural configuration for their activity (Trybulski et al., 1990).
Antineoplastic Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antineoplastic activity. These studies provide a basis for the potential therapeutic applications of such compounds in treating various cancers (Lalezari & Schwartz, 1988).
Luminescence and Electrochemiluminescence Studies
Research has also been conducted on the luminescence and electrochemiluminescence properties of rhenium carbonyl complexes incorporating pyrazolyl-pyridyl-based ligands. These studies are crucial for understanding the photophysical properties of these compounds and their potential applications in sensory technologies (Wei et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to influence various biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological profiles .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Análisis Bioquímico
Biochemical Properties
®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to GTPase enzymes, which are crucial for cellular signaling and regulation The compound’s interaction with GTPase enzymes can modulate their activity, influencing downstream signaling pathways
Cellular Effects
The effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GTPase enzymes can alter signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may impact gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular behavior and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as GTPase enzymes, and modulates their activity . This binding can result in either inhibition or activation of the target enzyme, depending on the context of the interaction. Additionally, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with GTPase enzymes plays a crucial role in modulating metabolic flux and metabolite levels . Additionally, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may influence other metabolic pathways by affecting the activity of enzymes involved in energy production, biosynthesis, and degradation processes.
Transport and Distribution
The transport and distribution of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within tissues may also be influenced by its solubility and stability, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQQMGVNWUCDRT-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662652 | |
| Record name | Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872715-15-6 | |
| Record name | Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


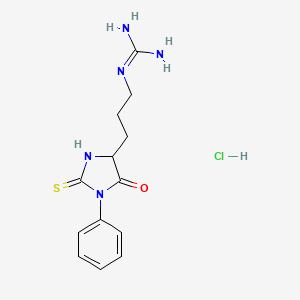
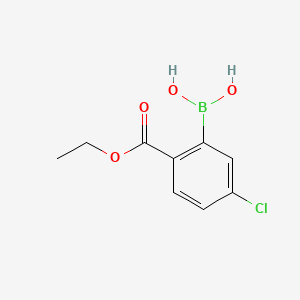

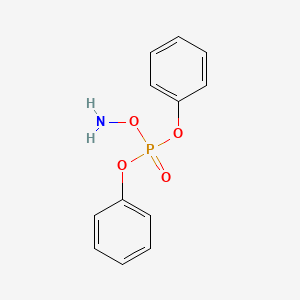
![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)
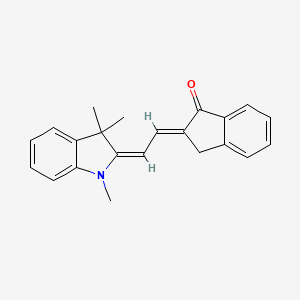

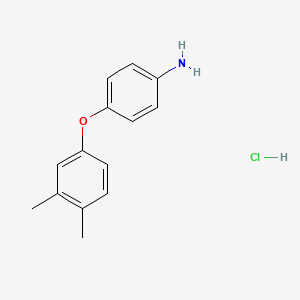
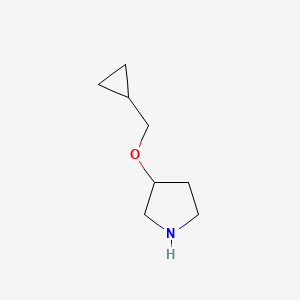
![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)

